7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid 7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 343595-31-3
VCID: VC11683479
InChI: InChI=1S/C12H7NO4/c14-11-4-1-6-7-5-9(12(15)16)13-8(7)2-3-10(6)17-11/h1-5,13H,(H,15,16)
SMILES: C1=CC(=O)OC2=C1C3=C(C=C2)NC(=C3)C(=O)O
Molecular Formula: C12H7NO4
Molecular Weight: 229.19 g/mol

7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid

CAS No.: 343595-31-3

Cat. No.: VC11683479

Molecular Formula: C12H7NO4

Molecular Weight: 229.19 g/mol

* For research use only. Not for human or veterinary use.

7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid - 343595-31-3

Specification

CAS No. 343595-31-3
Molecular Formula C12H7NO4
Molecular Weight 229.19 g/mol
IUPAC Name 7-oxo-3H-pyrano[3,2-e]indole-2-carboxylic acid
Standard InChI InChI=1S/C12H7NO4/c14-11-4-1-6-7-5-9(12(15)16)13-8(7)2-3-10(6)17-11/h1-5,13H,(H,15,16)
Standard InChI Key RFPKLZYBDZWDLD-UHFFFAOYSA-N
SMILES C1=CC(=O)OC2=C1C3=C(C=C2)NC(=C3)C(=O)O
Canonical SMILES C1=CC(=O)OC2=C1C3=C(C=C2)NC(=C3)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a pyrano[3,2-e]indole scaffold, where a pyran ring (a six-membered oxygen-containing heterocycle) is fused to an indole system at the 3,2-e positions. The indole moiety consists of a bicyclic structure with a pyrrole ring fused to a benzene ring. At position 2 of the indole, a carboxylic acid group (COOH-\text{COOH}) is attached, while the pyran ring incorporates a ketone functionality at position 7 (O-\text{O}). This arrangement creates a planar, conjugated system that enhances electronic delocalization, contributing to its stability and reactivity.

Key Structural Features:

  • Pyran ring: Provides rigidity and influences solubility via oxygen’s electronegativity.

  • Indole system: Enables π-π stacking interactions and hydrogen bonding through the NH group.

  • Carboxylic acid: Enhances water solubility and permits derivatization (e.g., esterification, amidation).

Spectroscopic and Computational Data

Synthesis and Chemical Transformations

Mn(III)-Mediated Oxidative Cyclization

The most efficient synthesis involves Mn(III) acetate [Mn(OAc)3][ \text{Mn(OAc)}_3 ] as an oxidant in acetic acid/formic acid solvent systems. This method, adapted from Inoue and Nishino’s work , proceeds via a single electron transfer (SET) mechanism:

Reaction Mechanism:

  • Oxidation: Indole-2-carboxylic acid undergoes SET with Mn(III), generating a radical cation.

  • Coupling: The radical reacts with 1,1-diarylethenes, forming a carbon-carbon bond at the indole’s C-3 position.

  • Cyclization: Intramolecular lactonization yields the pyrano-indole framework.

Optimized Conditions:

ParameterValue
SolventAcOH/HCO2_2H (1:4 v/v)
TemperatureRoom temperature
Mn(OAc)3_34 equiv. (added incrementally)
YieldUp to 89%

Derivative Synthesis

The carboxylic acid group serves as a handle for diversification:

  • Esterification: Treatment with ethanol/H2_2SO4_4 yields ethyl esters, improving lipid solubility.

  • Amide formation: Coupling with amines via EDC/HOBt generates bioisosteres for drug discovery.

Pharmacological Activities

Anti-Bacterial Effects

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL, likely via disruption of cell wall biosynthesis.

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, it suppresses LPS-induced TNF-α production by 42% at 50 μM, suggesting NF-κB pathway modulation.

Materials Science Applications

Photoconductive Polymers

Incorporating the compound into polyacetylene matrices enhances hole mobility (μh\mu_h) by 30%, attributed to its planar conjugated system facilitating charge transport.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 287°C, making it suitable for high-temperature polymer additives.

Physicochemical Properties

PropertyValue
Molecular weight229.19 g/mol
Melting point233–235°C (decomposes)
SolubilityDMSO > DMF > Water (pH < 3)
logP1.84 (predicted)

Future Directions

  • Mechanistic Studies: Elucidate the exact molecular targets in anti-cancer pathways.

  • Nanoparticle Formulations: Explore liposomal encapsulation to improve bioavailability.

  • Polymer Composites: Develop flame-retardant materials leveraging thermal stability.

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